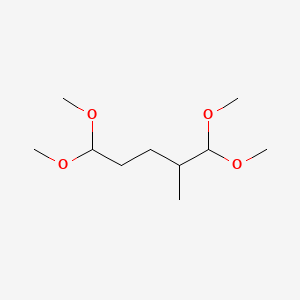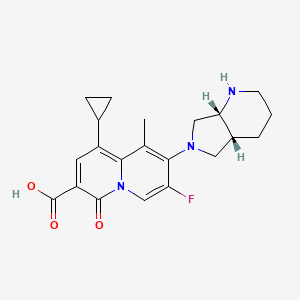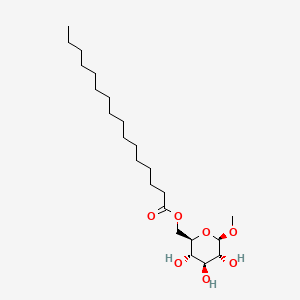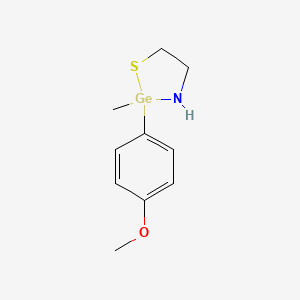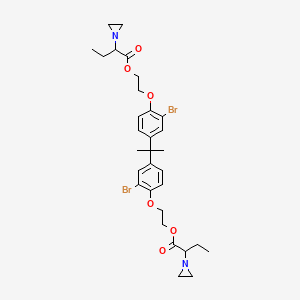
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) is a complex organic compound with the molecular formula C31H40Br2N2O6 and a molecular weight of 696.47 g/mol . This compound is characterized by its unique structure, which includes aziridine and bromophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of phenyl compounds under controlled conditions.
Introduction of the aziridine group: Aziridine groups are introduced through nucleophilic substitution reactions.
Coupling reactions: The final step involves coupling the bromophenyl and aziridine intermediates using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the aziridine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce corresponding alcohols .
Scientific Research Applications
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) involves its interaction with molecular targets such as enzymes and receptors. The aziridine groups are known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (Isopropylidene)bis((2-chloro-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate)
- (Isopropylidene)bis((2-fluoro-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate)
Uniqueness
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs .
Properties
CAS No. |
65581-12-6 |
|---|---|
Molecular Formula |
C31H40Br2N2O6 |
Molecular Weight |
696.5 g/mol |
IUPAC Name |
2-[4-[2-[4-[2-[2-(aziridin-1-yl)butanoyloxy]ethoxy]-3-bromophenyl]propan-2-yl]-2-bromophenoxy]ethyl 2-(aziridin-1-yl)butanoate |
InChI |
InChI=1S/C31H40Br2N2O6/c1-5-25(34-11-12-34)29(36)40-17-15-38-27-9-7-21(19-23(27)32)31(3,4)22-8-10-28(24(33)20-22)39-16-18-41-30(37)26(6-2)35-13-14-35/h7-10,19-20,25-26H,5-6,11-18H2,1-4H3 |
InChI Key |
GGAQHQKMQBMBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCOC(=O)C(CC)N3CC3)Br)Br)N4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


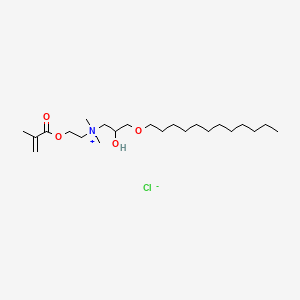
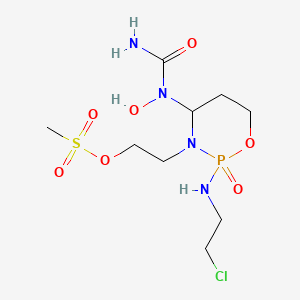
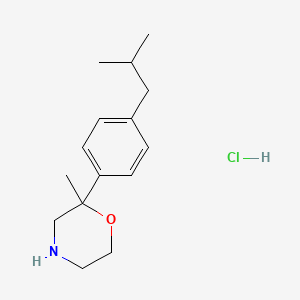
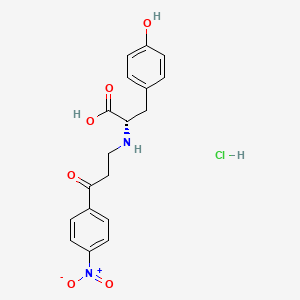
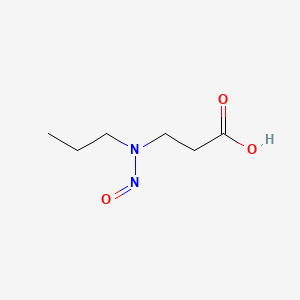
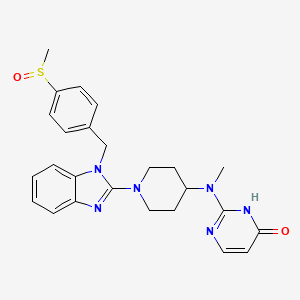
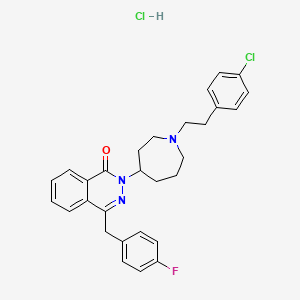
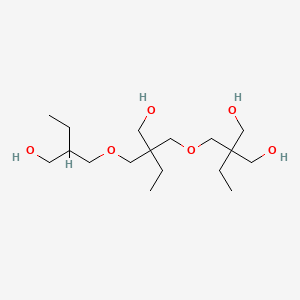
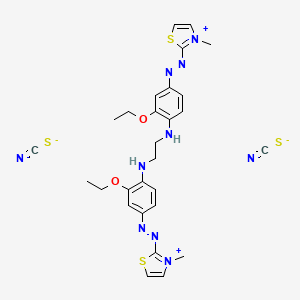
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
